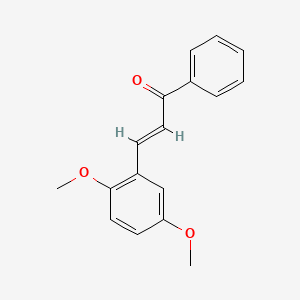

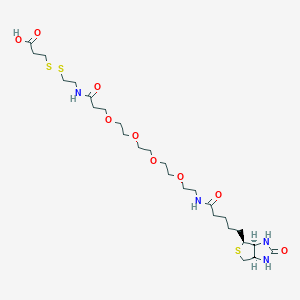

![molecular formula C22H34N2O3S B6297157 t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95% CAS No. 2245085-40-7](/img/structure/B6297157.png)

t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tertiary butyl esters, such as the one you mentioned, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis, due to their stability under various reaction conditions and easy removal .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of tertiary butyl esters is characterized by the presence of a tert-butoxycarbonyl group. This group is introduced into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis

Tertiary butyl esters can undergo a variety of reactions. For example, they can be used in the synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions .Aplicaciones Científicas De Investigación

Pharmacophore Model for CCR5 Antagonist

- Research Context : A study conducted by Finke et al. (2001) focused on structure-activity relationship studies to optimize CCR5 antagonists. The research involved synthesizing spiro-indanone derivatives.

- Scientific Application : The spiro-indanone derivative synthesized in this study demonstrated a potent CCR5 antagonistic activity with an IC50 of 5 nM, contributing to a proposed pharmacophore model for this class of CCR5 antagonist.

Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones

- Research Context : Freund and Mederski (2000) in their study A Convenient Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones explored the synthesis of spiro[indole-3,4′-piperidin]-2-one systems.

- Scientific Application : The synthesized system, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, is significant in chemical synthesis and could have potential pharmaceutical applications.

Synthesis and Molecular Structure Analysis

- Research Context : A study by Moriguchi et al. (2014) focused on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound similar in structure and reactivity.

- Scientific Application : This synthesis, involving intramolecular lactonization, and the subsequent characterization of the compound, enhances understanding of complex bicyclic structures, which is vital for developing new pharmaceutical agents.

Asymmetric Synthesis Using tert-Butanesulfinamide

- Research Context : The research by Xu, Chowdhury, and Ellman (2013) demonstrated the use of tert-Butanesulfinamide for the asymmetric synthesis of various amines.

- Scientific Application : This methodology is crucial in the synthesis of bioactive molecules, including amino acids and pharmaceutical agents, showcasing the compound's importance in medicinal chemistry.

Multi-component Cycloaddition Reactions

- Research Context : A study by Rajesh, Bala, and Perumal (2012) utilized 1,3-dipolar azomethine ylide cycloaddition in ionic liquids for synthesizing a library of novel compounds.

- Scientific Application : This synthesis method demonstrates the compound's versatility in creating diverse molecular structures, which can be significant in developing new materials or pharmaceuticals.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3S/c1-20(2,3)27-19(25)24-13-11-22(12-14-24)15-16-9-7-8-10-17(16)18(22)23-28(26)21(4,5)6/h7-10,18,23H,11-15H2,1-6H3/t18-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVVVDPMHHHPQO-KWMCUTETSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3[C@H]2N[S@](=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-spiro[indane-2,4'-piperidine] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

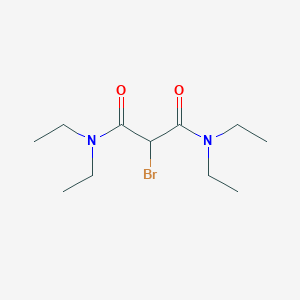

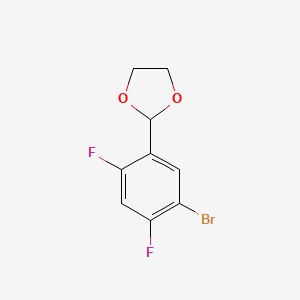

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

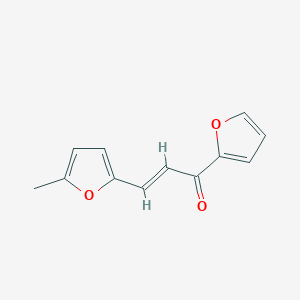

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

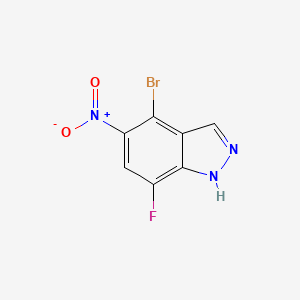

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)